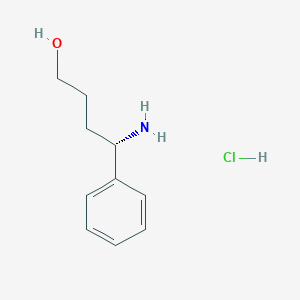

(S)-4-Amino-4-phenylbutan-1-ol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Tetrazole-Containing Derivatives Synthesis

The reactivity of amino and carboxy terminal groups in related compounds like 4-amino-3-phenylbutanoic acid has been utilized to prepare tetrazole-containing derivatives. These derivatives are synthesized by replacing the terminal amino group with a tetrazol-1-yl fragment, demonstrating the compound's utility in creating pharmacologically relevant structures (Putis, Shuvalova, & Ostrovskii, 2008).

Pharmacological Activity of Derivatives

Derivatives of 4-amino-3-phenylbutanoic acid hydrochloride, such as Phenibut, have been found to possess high pharmacological activity. For example, Phenibut is used as a nootropic agent, while Baclofen, a related compound, acts as a myorelaxant and analgesic. This highlights the potential of (S)-4-Amino-4-phenylbutan-1-ol hydrochloride derivatives in medical practice and underscores the importance of synthetic pathways for their production (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).

Corrosion Inhibitor

A novel corrosion inhibitor synthesized from 4-amino acetophenone and threonine amino acid demonstrates the application of (S)-4-Amino-4-phenylbutan-1-ol hydrochloride derivatives in industrial settings. This inhibitor, tested on carbon steel in hydrochloric acid solution, acts as a mixed inhibitor, retarding the corrosion process by forming a protective layer on the surface, indicating its usefulness in protecting oil installations and other infrastructure (Fadel & Yousif, 2020).

Anti-histaminic Properties

Research into the stereochemical influences upon anti-histaminic activity has led to the synthesis of isomeric aminobutenes derived from 4-dimethylamino-2-p-methoxyphenyl-1-phenylbutan-2-ol. This work demonstrates the compound's relevance in developing antihistamine drugs, providing insights into structural influences on pharmacological activity (Casy & Parulkar, 1969).

Menaquinone Biosynthesis Inhibition

In the context of tuberculosis treatment, derivatives of 4-oxo-4-phenylbutanoates have been identified as inhibitors of the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. This underscores the potential of (S)-4-Amino-4-phenylbutan-1-ol hydrochloride derivatives in developing novel antibacterial agents targeting specific biosynthetic pathways (Li, Liu, Zhang, Knudson, Li, Lai, Simmerling, Slayden, & Tonge, 2011).

Propriétés

IUPAC Name |

(4S)-4-amino-4-phenylbutan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c11-10(7-4-8-12)9-5-2-1-3-6-9;/h1-3,5-6,10,12H,4,7-8,11H2;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDXYWYYIPOBAD-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CCCO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-Amino-4-phenylbutan-1-ol hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2854663.png)

![2-(2-methoxyphenoxy)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2854665.png)

![(3Z)-3-[ethylamino(hydroxy)methylidene]-1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2854667.png)

![N-[1-(1-Methylcyclopropyl)cyclopropyl]prop-2-enamide](/img/structure/B2854673.png)

![1-{4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2854679.png)

![4-[(3,4-Difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2854681.png)

![6-(Tributylstannyl)imidazo[1,2-a]pyridine](/img/structure/B2854683.png)

![7-methyl-6-oxo-N-(pyridin-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2854685.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2854686.png)